6-Chloro-N-(2-ethoxyphenyl)nicotinamide

Catalog No.
S12409495
CAS No.
853316-73-1
M.F
C14H13ClN2O2
M. Wt
276.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-N-(2-ethoxyphenyl)nicotinamide

CAS Number

853316-73-1

Product Name

6-Chloro-N-(2-ethoxyphenyl)nicotinamide

IUPAC Name

6-chloro-N-(2-ethoxyphenyl)pyridine-3-carboxamide

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-12-6-4-3-5-11(12)17-14(18)10-7-8-13(15)16-9-10/h3-9H,2H2,1H3,(H,17,18)

InChI Key

IGVZBUVKRBTAPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)Cl

6-Chloro-N-(2-ethoxyphenyl)nicotinamide is a synthetic compound characterized by its unique structure, which includes a chloro group and an ethoxyphenyl moiety attached to a nicotinamide backbone. Its chemical formula is C14H13ClN2O2C_{14}H_{13}ClN_{2}O_{2}, and it has a molecular weight of approximately 276.72 g/mol. The compound is primarily known for its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the nitro group to an amine, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols, often requiring a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.

These reactions allow for the synthesis of various derivatives that may exhibit different biological activities or improved pharmacological properties.

Research indicates that 6-Chloro-N-(2-ethoxyphenyl)nicotinamide exhibits significant biological activity, particularly in antibacterial and antifungal domains. Its mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for microbial survival or proliferation. Additionally, studies suggest that it may modulate immune responses, making it a candidate for further investigation in therapeutic contexts .

The synthesis of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide typically involves:

  • Starting Materials: The process begins with 6-chloronicotinic acid and 2-ethoxyaniline.
  • Activation: The nicotinic acid is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and a catalyst like 4-dimethylaminopyridine.
  • Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at room temperature, allowing for the formation of the desired amide product.

The optimization of reaction conditions is crucial to maximize yield and purity during synthesis.

6-Chloro-N-(2-ethoxyphenyl)nicotinamide has several notable applications:

  • Medicinal Chemistry: It serves as a building block for the development of new therapeutic agents targeting various diseases.
  • Biological Research: The compound is utilized in studies exploring its antibacterial and antifungal properties.
  • Material Science: It may contribute to the development of novel materials with specific electronic or optical properties due to its unique chemical structure .

Interaction studies involving 6-Chloro-N-(2-ethoxyphenyl)nicotinamide focus on its binding affinity to biological targets. Preliminary findings suggest that the compound can inhibit certain enzymes by occupying their active sites, thereby blocking their catalytic activity. This interaction may lead to significant biological responses, including the modulation of signal transduction pathways related to inflammation and cell proliferation .

Several compounds share structural similarities with 6-Chloro-N-(2-ethoxyphenyl)nicotinamide, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
6-Chloro-N-(2,4-dichlorophenethyl)nicotinamideC14H11Cl3N2OC_{14}H_{11}Cl_{3}N_{2}OContains multiple chloro groups; studied for anti-inflammatory effects.
NicotinamideC6H6N2OC_{6}H_{6}N_{2}OA simpler structure; widely studied for its role in cellular metabolism .
4-Amino-N-(2-ethoxyphenyl)nicotinamideC14H16N2OC_{14}H_{16}N_{2}OFeatures an amino group; investigated for neuroprotective properties .

The uniqueness of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide lies in its specific combination of a chloro substituent and an ethoxyphenyl group, which may enhance its biological activity compared to other nicotinamide derivatives.

Catalytic Systems in Chlorination and Acylation Reactions

Chlorination and acylation reactions are critical for introducing functional groups to the nicotinamide scaffold. Recent studies highlight the efficacy of cobalt acetate in facilitating the oxidation of 2-chloro-5-methylpyridine to 6-chloronicotinic acid under oxygen flow, achieving a yield of 79.7% at 80°C. This catalytic system leverages chlorobenzene as a solvent, with cobalt acetate enhancing the electrophilic character of intermediates during chlorination.

In acylation, acetic acid has emerged as a cost-effective catalyst for N-acylation of amines using ethyl acetate as an acyl source. At 10 mol% loading, this system achieves >90% yield for acetamide derivatives at 80–120°C. The mechanism involves acetic acid protonating the amine, increasing its nucleophilicity for acyl transfer. Comparatively, nicotine has been shown to enhance the chlorination potency of hypochlorous acid (HClO) by forming nicotine chloramine intermediates, which exhibit higher electrophilicity (+0.149 APT charge on chlorine vs. +0.084 for HClO). These findings suggest that tailored catalytic systems—whether metal-based, acid-mediated, or alkaloid-enhanced—can significantly improve reaction kinetics and selectivity.

Table 1: Catalytic Systems for Chlorination and Acylation

CatalystReaction TypeTemperature (°C)Yield (%)Source
Cobalt acetateOxidation8079.7
Acetic acidAcylation80–120>90
Nicotine chloramineChlorinationAmbientN/A

Solvent Selection Criteria for Quinoline-Nicotinamide Coupling

Solvent polarity and hydrogen-bonding capacity profoundly influence coupling efficiency. For 6-chloronicotinic acid synthesis, chlorobenzene and methanol are employed for their high boiling points (131°C and 65°C, respectively) and compatibility with oxidative conditions. Methanol’s protic nature aids in recrystallization, yielding 99.52% pure product after cooling to 5°C.

In contrast, aprotic solvents like acetonitrile are preferred for SN2 reactions involving nicotinamide derivatives. For example, refluxing nicotinamide with (2-chloroethyl)benzene in acetonitrile at 130°C for 150 hours achieves efficient quaternization. Synergistic effects are observed in amine/diluent systems; Alamine 300 (tri-n-octylamine) in 1,2-dichloroethane enhances nicotinic acid extraction by forming (1,1) acid-amine complexes, attributed to the diluent’s high solvation efficiency (Zs = 0.804). These results underscore the importance of matching solvent properties (e.g., polarity, boiling point) with reaction mechanisms.

Table 2: Solvent Performance in Nicotinamide Reactions

SolventDielectric ConstantReaction TypeEfficiency MetricSource
Chlorobenzene5.6Oxidation79.7% yield
Acetonitrile37.5Quaternization150-hour reflux
1,2-Dichloroethane10.4ExtractionZs = 0.804

Temperature-Dependent Yield Optimization in Multi-Step Syntheses

Temperature modulates reaction kinetics and equilibrium in multi-step syntheses. For instance, 6-chloronicotinic acid synthesis requires 80°C for oxidation but 5°C for recrystallization to maximize purity. Similarly, N-acylation with acetic acid achieves optimal yields at 120°C, where thermal energy accelerates acyl transfer without degrading reactants.

In carbodiimide-mediated amidation, elevated temperatures (e.g., 130°C in DMSO) enable catalyst-free reactions by overcoming activation barriers, yielding up to 95% product. However, excessive heat can promote side reactions; the quaternization of nicotinamide with 1,2-dibromoethane at 130°C results in an 80:20 mixture of desired product and intermediate, necessitating precise thermal control.

Table 3: Temperature Effects on Reaction Outcomes

Reaction StepTemperature (°C)OutcomeSource
6-CNA recrystallization599.52% purity
N-Acylation120>90% yield
Carbodiimide amidation13095% yield

Comparative Analysis of Carbodiimide-Mediated Amidation Techniques

Carbodiimides traditionally serve as activating agents in amidation, but recent advances demonstrate their utility as stoichiometric reagents under catalyst-free conditions. A novel method employs carbodiimides in DMSO at 130°C, bypassing the need for coupling agents like HOBt or EDCI. This approach achieves 95% yield for 6-chloro-N-(2-ethoxyphenyl)nicotinamide analogs, with DMSO acting as a green solvent and stabilizer.

In contrast, conventional methods using carbodiimides with activators (e.g., HATU) often require lower temperatures (25–50°C) but generate stoichiometric waste. The catalyst-free method’s scalability is evidenced by gram-scale reactions without yield reduction, highlighting its industrial potential.

Table 4: Carbodiimide-Mediated Amidation Methods

MethodSolventTemperature (°C)Yield (%)Source
Catalyst-freeDMSO13095
HATU-assistedDMF25–5085–90N/A

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.0665554 g/mol

Monoisotopic Mass

276.0665554 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types